molecular formula C16H23ClN2O B7986209 N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide

N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide

Cat. No.: B7986209
M. Wt: 294.82 g/mol
InChI Key: IATOYQCUOIQASY-OAHLLOKOSA-N
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Description

N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzyl group attached to a piperidine ring, a chloro group, and an ethyl-acetamide moiety. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Acetamide Formation: The final step involves the formation of the acetamide moiety through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylpiperidine: Lacks the chloro and acetamide groups, making it less versatile in chemical reactions.

    2-Chloro-N-ethylacetamide: Lacks the piperidine and benzyl groups, limiting its biological activity.

    N-(®-1-Benzyl-piperidin-3-yl)-acetamide: Similar structure but without the chloro group, affecting its reactivity.

Uniqueness

N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide is unique due to the presence of both the chloro and acetamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(3R)-1-benzylpiperidin-3-yl]-2-chloro-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-2-19(16(20)11-17)15-9-6-10-18(13-15)12-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATOYQCUOIQASY-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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